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molecular formula C18H19ClN2O B8782471 Piperazine, 1-(4-chlorophenyl)-4-(phenylacetyl)- CAS No. 89007-34-1

Piperazine, 1-(4-chlorophenyl)-4-(phenylacetyl)-

Cat. No. B8782471
M. Wt: 314.8 g/mol
InChI Key: SJNXZCYZIJTMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04439606

Procedure details

To a cold solution of 8.09 g. of p-chlorophenyl piperazine dihydrochloride and 40 ml. of 10% sodium hydroxide in 60 ml. of water was added dropwise with stirring, 4.64 g. of phenylacetyl chloride. The mixture was stirred for one hour, then neutralized with 2 N hydrochloric acid. The solid was collected and recrystallized from ethanol-water, giving 4.2 g. of the desired product, m.p. 93°-94° C.
Name
p-chlorophenyl piperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.Cl[N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1.[OH-].[Na+].[C:18]1([CH2:24][C:25](Cl)=[O:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>O>[Cl:1][C:13]1[CH:14]=[CH:15][C:10]([N:7]2[CH2:8][CH2:9][N:4]([C:25](=[O:26])[CH2:24][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:5][CH2:6]2)=[CH:11][CH:12]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
p-chlorophenyl piperazine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.ClN1CCN(CC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
giving 4.2 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1CCN(CC1)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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